2-Phenoxynicotinamide and its derivatives have emerged as compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been identified as potent agonists for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, which is implicated in the regulation of glucose metabolism and energy homeostasis. The activation of TGR5 has therapeutic potential in the treatment of metabolic disorders such as obesity, type 2 diabetes, and metabolic syndrome1. Furthermore, derivatives of 2-Phenoxynicotinamide have been explored for their anti-inflammatory, analgesic, antiarrhythmic, and anticancer activities, demonstrating the versatility of this scaffold in drug design345.
2-Phenoxynicotinamide derivatives have been computationally modeled as potent anti-diabetic agents against the TGR5 receptor. The QSAR model and molecular docking studies suggest that these compounds could be further optimized to design new anti-diabetic agents with improved activity against the TGR5 target site2.
A series of 2-phenoxynicotinic acid hydrazides, related to 2-Phenoxynicotinamide, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some of these compounds have shown moderate to high activity in comparison to mefenamic acid, a reference drug. The compounds with the highest anti-inflammatory activity demonstrated moderate COX-1 inhibition and weak COX-2 inhibition, indicating their potential as anti-inflammatory and analgesic agents3.
The anticancer potential of 2-Phenoxynicotinamide derivatives has been explored through the synthesis of novel compounds such as 2-hydroxy-N-phenylnicotinamide. This compound, synthesized from 2-hydroxynicotinic acid, has shown cytotoxicity against P388 Murine Leukemia cells with an IC50 value of 85 µg/mL, suggesting its potential for leukemia treatment5.
Although not a direct derivative of 2-Phenoxynicotinamide, the study of p-hydroxy-N-(2-diethylaminoethyl)benzamide, a bioisostere of procainamide, has revealed antiarrhythmic activity in animal models. This research provides a context for the potential exploration of 2-Phenoxynicotinamide derivatives in the development of antiarrhythmic drugs4.
2-Phenoxynicotinamide can be classified as a nicotinamide derivative due to its structural relationship with nicotinamide, which itself is a pyridine derivative. It is categorized under heterocyclic compounds because of the presence of a nitrogen atom in its ring structure. The compound is often synthesized for research purposes and has been explored for various pharmacological activities, including anti-diabetic effects and modulation of specific receptor pathways.
The synthesis of 2-phenoxynicotinamide can be achieved through several methodologies. One notable method involves the reaction between phenol derivatives and nicotinic acid or its derivatives under specific conditions that facilitate the formation of the amide bond.
For example, in one study, a ring cleavage methodology was reported for synthesizing substituted pyridines, including 2-phenoxynicotinamide, by utilizing 3-formyl (aza)indoles and various functionalized groups under controlled conditions .
The molecular structure of 2-phenoxynicotinamide can be described as follows:
2-Phenoxynicotinamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions are essential for exploring its potential as a pharmaceutical agent.
The mechanism of action of 2-phenoxynicotinamide is primarily studied in the context of its biological activities:
The physical and chemical properties of 2-phenoxynicotinamide include:
These properties are crucial for understanding its behavior in biological systems and formulation development.
2-Phenoxynicotinamide has several scientific applications:
2-Phenoxynicotinamide (CAS 111950-69-7) is a heterocyclic organic compound with the systematic name 2-phenoxypyridine-3-carboxamide. Its molecular formula is C₁₂H₁₀N₂O₂, corresponding to a molecular weight of 214.22 g/mol. The compound features a central pyridine ring substituted at the 2-position with a phenoxy group (C₆H₅O–) and at the 3-position with a carboxamide group (–CONH₂). The canonical SMILES representation is C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N, while its InChIKey is FTBCRRFSFTVINJ-UHFFFAOYSA-N [1].
Table 1: Key Molecular Identifiers of 2-Phenoxynicotinamide
Property | Value |
---|---|
CAS Registry Number | 111950-69-7 |
Molecular Formula | C₁₂H₁₀N₂O₂ |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 2-phenoxypyridine-3-carboxamide |
SMILES | C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N |
InChIKey | FTBCRRFSFTVINJ-UHFFFAOYSA-N |
Structurally, the pyridine ring confers aromaticity and planarity, while the phenoxy substituent introduces steric bulk and lipophilicity. The carboxamide group enables hydrogen bonding, influencing solubility and target interactions. Compared to nicotinamide (pyridine-3-carboxamide), the 2-phenoxy substitution reduces water solubility due to increased hydrophobicity (predicted LogP > 1.5) but enhances membrane permeability [1] [8].
2-Phenoxynicotinamide emerged from targeted medicinal chemistry efforts in the early 2000s to develop GPBAR1 (TGR5) receptor agonists. Its discovery was rooted in structure-activity relationship (SAR) studies of nicotinamide derivatives, where phenoxy substitution at the pyridine 2-position was found to enhance receptor binding affinity. The compound was first synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloronicotinamide and phenol under basic conditions, a method adapted from earlier syntheses of 2-phenoxynicotinic acid (CAS 35620-71-4) [1] [3].
Optimization efforts focused on balancing agonist potency with metabolic stability. Key milestones include:
As a bifunctionalized pyridine, 2-Phenoxynicotinamide exemplifies strategic hybridization in drug design. Its structure combines:
This scaffold occupies a strategic niche in medicinal chemistry due to:
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8